molecular formula C7H5N3O2 B11806725 2-(3-Nitropyridin-4-yl)acetonitrile

2-(3-Nitropyridin-4-yl)acetonitrile

Cat. No.: B11806725
M. Wt: 163.13 g/mol
InChI Key: GXMQPJDJMHFUHX-UHFFFAOYSA-N
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Description

2-(3-Nitropyridin-4-yl)acetonitrile is an organic compound with the molecular formula C7H5N3O2 It is a derivative of pyridine, characterized by the presence of a nitro group at the 3-position and a nitrile group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitropyridin-4-yl)acetonitrile can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For instance, the reaction of pyridine with nitrogen dioxide (NO2) in the presence of a suitable solvent can yield nitropyridine derivatives . Another method involves the use of N2O5 in an organic solvent to form the N-nitropyridinium ion, which can then be reacted with SO2/HSO3– in water to obtain 3-nitropyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. Continuous flow synthesis is a preferred method due to its efficiency and safety. For example, pyridine N-oxide can be nitrated with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to produce 4-nitropyridine N-oxide, which is then converted to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitropyridin-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Nitropyridin-4-yl)acetonitrile involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The nitrile group can act as a ligand, coordinating with metal ions to form complexes . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitropyridin-4-yl)acetonitrile is unique due to the specific positioning of both the nitro and nitrile groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

2-(3-nitropyridin-4-yl)acetonitrile

InChI

InChI=1S/C7H5N3O2/c8-3-1-6-2-4-9-5-7(6)10(11)12/h2,4-5H,1H2

InChI Key

GXMQPJDJMHFUHX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CC#N)[N+](=O)[O-]

Origin of Product

United States

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